2-Bromo-5-phenoxy-1,3,4-thiadiazole
Description
2-Bromo-5-phenoxy-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with bromine at position 2 and a phenoxy group at position 3. The thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties.
For example, 2-amino-5-bromo-1,3,4-thiadiazole (a structural analog) is synthesized via bromination of its amino precursor . Similarly, phenoxy-substituted thiadiazoles may be prepared via nucleophilic aromatic substitution or Ullmann-type couplings .
Properties
Molecular Formula |
C8H5BrN2OS |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-bromo-5-phenoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-10-11-8(13-7)12-6-4-2-1-3-5-6/h1-5H |
InChI Key |
QDDDZKRDGBWLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(S2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiadiazole Derivatives
Structural and Functional Group Comparisons
Table 1: Key Structural Analogs and Substituents
| Compound Name | Substituents (Position 2 and 5) | Key Functional Features |
|---|---|---|
| 2-Bromo-5-phenoxy-1,3,4-thiadiazole | Br (C2), -O-C₆H₅ (C5) | Bromine (electrophilic site), phenoxy (lipophilic) |
| 2-Bromo-5-methyl-1,3,4-thiadiazole | Br (C2), -CH₃ (C5) | Bromine, methyl (electron-donating) |
| 2-Bromo-5-ethyl-1,3,4-thiadiazole | Br (C2), -CH₂CH₃ (C5) | Bromine, ethyl (bulkier alkyl) |
| 2-Bromo-5-phenyl-1,3,4-thiadiazole | Br (C2), -C₆H₅ (C5) | Bromine, phenyl (aromatic, π-π interactions) |
| 2-Amino-5-bromo-1,3,4-thiadiazole | NH₂ (C2), Br (C5) | Amino (nucleophilic), bromine |
Key Differences :
- Phenoxy vs.
- Amino vs. Bromine at C2: The amino group in 2-amino-5-bromo-1,3,4-thiadiazole enables further functionalization (e.g., diazotization to introduce chlorine) , whereas bromine at C2 in the target compound favors substitution reactions .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Notes:
- Predicted data for the target compound suggest lower solubility in polar solvents compared to methyl or ethyl analogs due to the phenoxy group’s hydrophobicity .
Insights :
- The phenoxy group’s lipophilicity could enhance bioavailability compared to nitro or amino derivatives, making the target compound a candidate for agrochemical or pharmaceutical use .
Precautions :
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